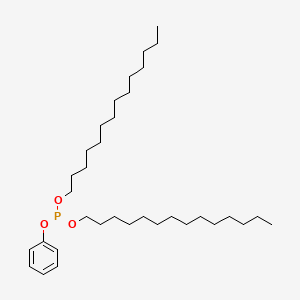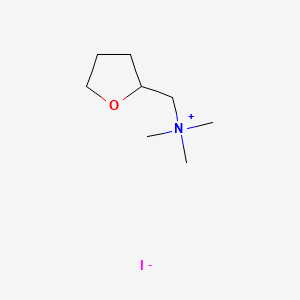
Tetrahydrofurfuryltrimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrofurfuryltrimethylammonium iodide is a quaternary ammonium compound. It is characterized by the presence of a tetrahydrofurfuryl group attached to a trimethylammonium ion, with iodide as the counterion. This compound is known for its applications in various fields, including organic synthesis and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofurfuryltrimethylammonium iodide typically involves the reaction of tetrahydrofurfuryl chloride with trimethylamine, followed by the addition of hydroiodic acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Tetrahydrofurfuryltrimethylammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The tetrahydrofurfuryl group can be oxidized to form corresponding furfuryl derivatives, while reduction can lead to the formation of more saturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as hydroxide or cyanide ions. These reactions typically occur under mild conditions with the use of polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon are common.
Major Products Formed
Substitution: Various quaternary ammonium salts.
Oxidation: Furfuryl derivatives.
Reduction: Saturated tetrahydrofurfuryl compounds.
科学的研究の応用
Tetrahydrofurfuryltrimethylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Investigated for its potential effects on cellular processes and membrane permeability.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of tetrahydrofurfuryltrimethylammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, the compound may interact with specific enzymes and receptors, altering their activity and affecting cellular functions.
類似化合物との比較
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the tetrahydrofurfuryl group.
Tetraethylammonium iodide: Contains ethyl groups instead of methyl groups.
Tetrahydrofurfuryltrimethylammonium bromide: Similar structure but with bromide as the counterion.
Uniqueness
Tetrahydrofurfuryltrimethylammonium iodide is unique due to the presence of the tetrahydrofurfuryl group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological systems, making it distinct from other quaternary ammonium compounds.
特性
CAS番号 |
52303-77-2 |
|---|---|
分子式 |
C8H18INO |
分子量 |
271.14 g/mol |
IUPAC名 |
trimethyl(oxolan-2-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C8H18NO.HI/c1-9(2,3)7-8-5-4-6-10-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
YRCOWUJJSXXSAK-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC1CCCO1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


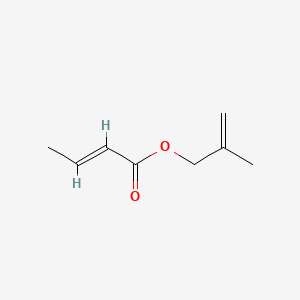
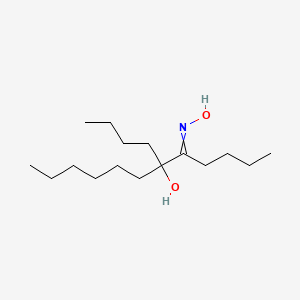

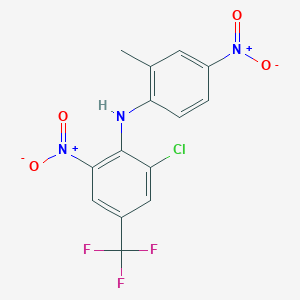
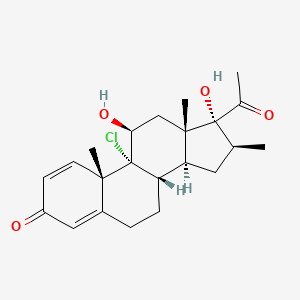
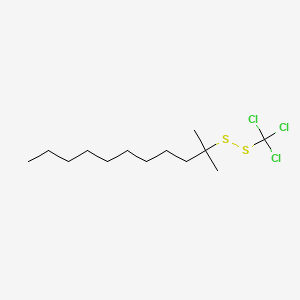
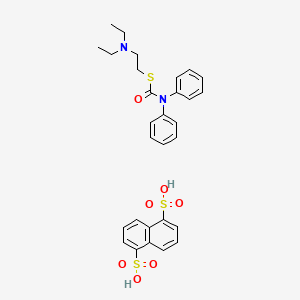


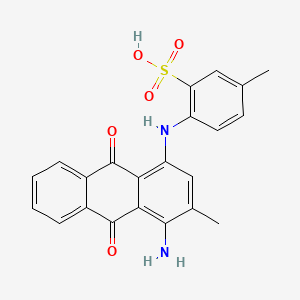
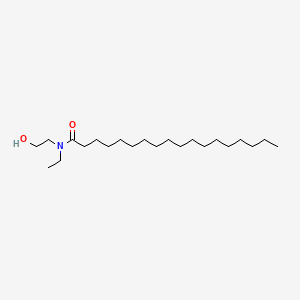
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
![7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine](/img/structure/B13757219.png)
